

Bronopol: Application Notes and Protocols for Cosmetic and Pharmaceutical Testing

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Compound of Interest

Compound Name: *Bronopol*

Cat. No.: *B193717*

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Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of cosmetic and pharmaceutical products.[1][2] Its high efficacy against Gram-negative bacteria, particularly *Pseudomonas aeruginosa*, makes it a valuable component in preventing microbial contamination and spoilage in aqueous and semi-aqueous formulations.[1][3] This document provides detailed application notes and experimental protocols for the use of **Bronopol** in cosmetic and pharmaceutical testing.

Antimicrobial Profile and Mechanism of Action

Bronopol exhibits potent bactericidal activity, with a lesser degree of effectiveness against fungi and yeasts.[3][4] Its primary mechanism of action involves the inhibition of thiol-containing enzymes within microbial cells.[5][6] Under aerobic conditions, **Bronopol** catalytically oxidizes these essential thiol groups, leading to the formation of disulfide bridges.[6][7] This process disrupts cellular metabolism and respiration, ultimately resulting in cell death.[3][6] Additionally, this reaction can generate reactive oxygen species like superoxide and peroxide, which contribute to the bactericidal effect.[6][8] It is important to note that while **Bronopol** can release low levels of formaldehyde under certain conditions (alkaline pH and elevated temperatures), its primary antimicrobial activity is not dependent on formaldehyde release.[1][3][9]

Quantitative Data: Efficacy and Usage

The following tables summarize key quantitative data regarding **Bronopol**'s antimicrobial efficacy and recommended usage levels in cosmetic and pharmaceutical formulations.

Table 1: Minimum Inhibitory Concentrations (MICs) of **Bronopol**

Microorganism	Type	MIC (ppm)
Escherichia coli	Gram-negative	12.5 - 50
Pseudomonas aeruginosa	Gram-negative	15 - 50
Burkholderia cepacia	Gram-negative	15 - 25
Staphylococcus aureus	Gram-positive	10 - 50
Staphylococcus epidermidis	Gram-positive	15
Candida albicans	Yeast	1250 - 1600
Aspergillus niger	Mold	2000 - 3200

Data sourced from multiple studies, reflecting a range of reported values.[\[3\]](#)[\[10\]](#)

Table 2: Recommended Usage Concentrations of **Bronopol**

Application	Recommended Concentration (% w/v)
Cosmetic Formulations (e.g., lotions, creams, shampoos)	0.01 - 0.1
Topical Pharmaceutical Formulations	0.01 - 0.1
General Purpose Preservative	0.02

Regulatory limits may vary by region. In the European Union and other regions, the maximum permitted concentration in cosmetics is 0.1%.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving the testing of **Bronopol** are provided below.

Protocol 1: Preservative Efficacy Testing (Challenge Test)

This protocol is a generalized procedure based on the principles of the USP <51> Antimicrobial Effectiveness Test and ISO 11930.[3][4][11] It is designed to evaluate the effectiveness of **Bronopol** as a preservative in a given formulation.

1. Preparation of Microbial Inocula:

- Culture the following microorganisms on appropriate agar:
 - *Staphylococcus aureus* (ATCC 6538)
 - *Escherichia coli* (ATCC 8739)
 - *Pseudomonas aeruginosa* (ATCC 9027)
 - *Candida albicans* (ATCC 10231)
 - *Aspergillus brasiliensis* (ATCC 16404)
- Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately 1×10^8 CFU/mL.

2. Inoculation of the Product:

- Divide the test product into five separate, sterile containers.
- Inoculate each container with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
- The final concentration of microorganisms in the product should be between 1×10^5 and 1×10^6 CFU/mL.
- Mix thoroughly to ensure even distribution of the microorganisms.

3. Incubation and Sampling:

- Incubate the inoculated containers at 20-25°C for 28 days.
- At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.

4. Enumeration of Viable Microorganisms:

- Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.
- Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubate the plates and count the number of colony-forming units (CFUs).

5. Interpretation of Results:

- Calculate the log reduction in microbial count from the initial concentration at each time point.
- Compare the results to the acceptance criteria outlined in the relevant pharmacopeia or standard (e.g., USP <51> or ISO 11930). For example, for bacteria, a 2-log reduction by day 14 and no increase thereafter is often required.[\[14\]](#)

Protocol 2: Determination of Bronopol Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **Bronopol** in cosmetic or pharmaceutical samples.[\[12\]](#)

1. Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV or electrochemical detector.
- C18 analytical column.
- Mobile phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer).
- **Bronopol** reference standard.

- Solvents for sample extraction (e.g., methanol).

2. Preparation of Standard Solutions:

- Prepare a stock solution of the **Bronopol** reference standard in methanol.
- Create a series of calibration standards by diluting the stock solution to known concentrations.

3. Sample Preparation:

- Accurately weigh a portion of the cosmetic or pharmaceutical product.
- Disperse or dissolve the sample in a suitable solvent, such as methanol, to extract the **Bronopol**.
- Centrifuge or filter the sample to remove any particulate matter.
- Dilute the extract if necessary to fall within the concentration range of the calibration standards.

4. Chromatographic Conditions:

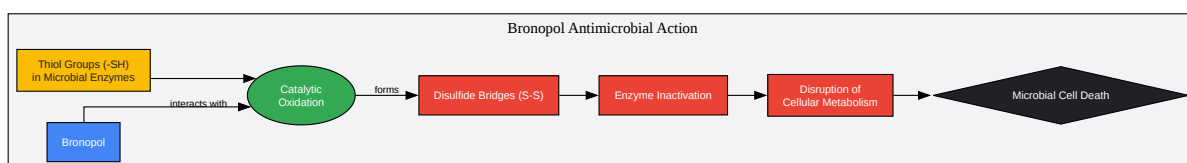
- Set the HPLC parameters, including the mobile phase composition, flow rate, and detector wavelength (e.g., 250 nm for UV detection).[\[13\]](#)
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.

5. Quantification:

- Identify the **Bronopol** peak in the sample chromatogram based on its retention time compared to the standard.
- Quantify the amount of **Bronopol** in the sample by comparing the peak area or height to the calibration curve.

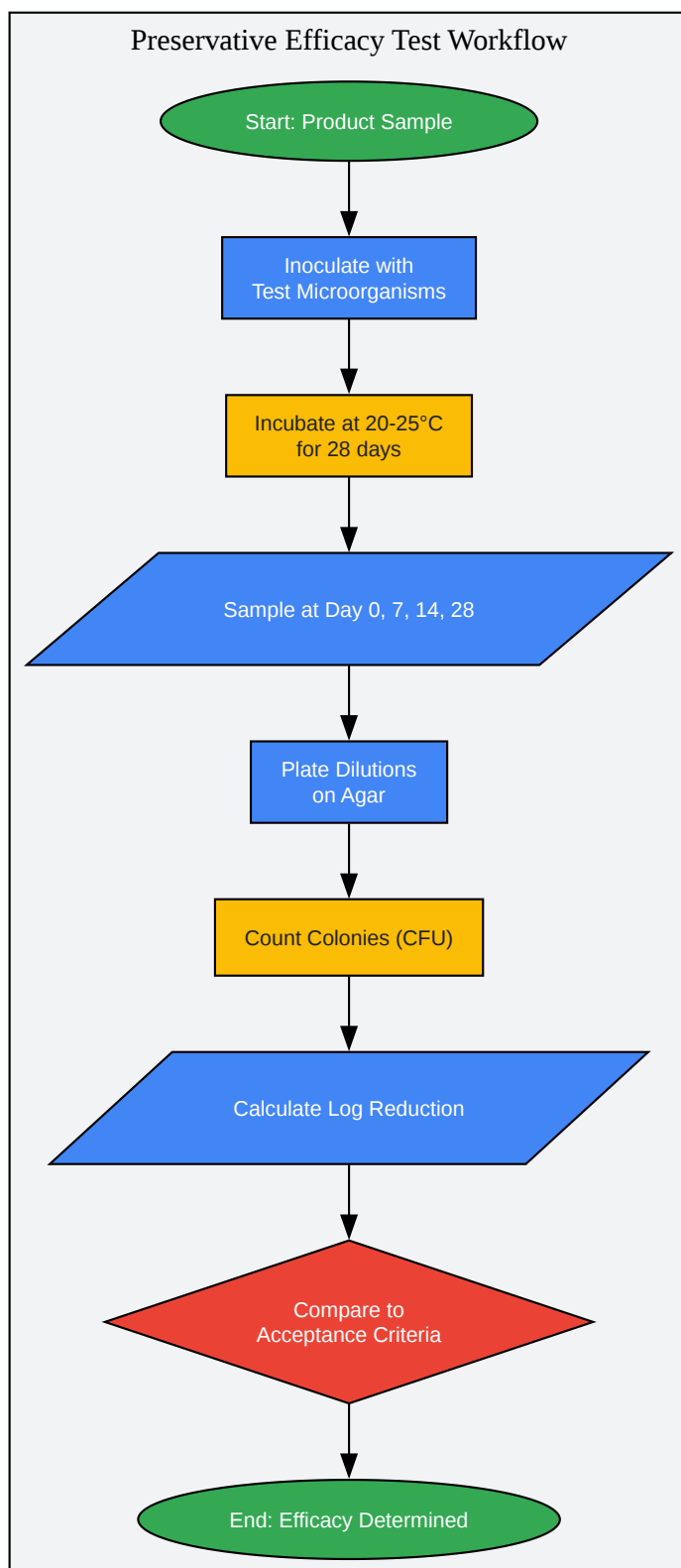
Visualizations

The following diagrams illustrate key concepts related to the application and testing of **Bronopol**.



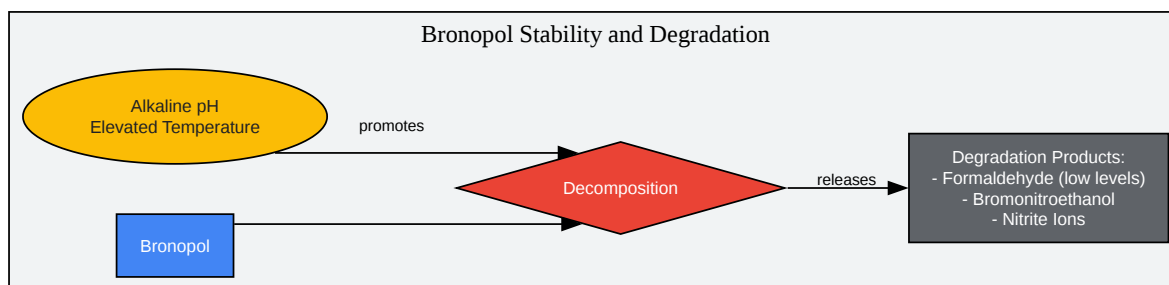
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Caption: Antimicrobial mechanism of **Bronopol**.



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Caption: Preservative efficacy testing workflow.



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Caption: Factors influencing **Bronopol** degradation.

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